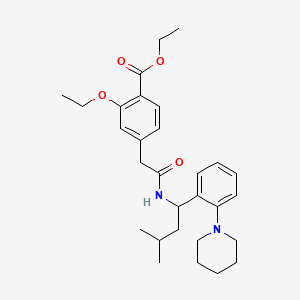

Repaglinide ethyl ester

Overview

Description

Repaglinide ethyl ester (CAS 147770-06-7) is a synthetic derivative of repaglinide, a rapid-acting antidiabetic drug used to treat type 2 diabetes. Structurally, it is characterized by the ethyl esterification of the carboxylic acid group in repaglinide, resulting in the molecular formula C29H40N2O4 and a molecular weight of 480.65 g/mol . Its IUPAC name is ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoate, with a high logP value of 5.52, indicating significant lipophilicity .

Primarily, this compound is recognized as Repaglinide Impurity D (EP designation) and serves as a critical reference standard in pharmaceutical quality control to monitor synthesis byproducts and degradation pathways . It is also a precursor to metabolites such as 3’-hydroxy this compound, which is studied for pharmacokinetic behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

Repaglinide ethyl ester can be synthesized through various synthetic routes. One common method involves the esterification of 3-hydroxyphenylacetic acid, followed by formylation, oxidation, etherification, and selective hydrolysis . The reaction conditions, such as temperature, time, solvent, and substrate ratios, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction steps. The process is designed to be scalable and environmentally friendly, minimizing waste and optimizing resource utilization .

Chemical Reactions Analysis

Hydrolysis to Repaglinide

Repaglinide ethyl ester undergoes alkaline hydrolysis to yield the active pharmaceutical ingredient, repaglinide (C27H36N2O4). This reaction is typically conducted in ethanol/water with NaOH at elevated temperatures (60–80°C), achieving near-quantitative yields. The mechanism follows nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate .

Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH (2N) | Ethanol/H2O | 60–80°C | >95% |

Amide Bond Formation via Condensation

The ethyl ester participates in coupling reactions with amines to form amides. For example, in repaglinide synthesis, it reacts with (S)-3-methyl-1-(2-piperidinylphenyl)butylamine using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) as activating agents. This forms a chiral amide-ester intermediate .

Mechanistic Pathway

-

Activation of the carboxylic acid (from ester hydrolysis) with PPh₃/CCl₄ generates a reactive acyl chloride.

Stereochemical Resolution

Racemic this compound is resolved into enantiomers using chiral auxiliaries. For instance, (S)-α-phenylethylamine induces crystallization of the (S)-enantiomer, which is isolated via pH adjustment and solvent extraction .

Resolution Protocol

-

Reagent : (S)-α-phenylethylamine

-

Solvent : Tetrahydrofuran (THF)/ethyl acetate

Ethoxylation and Alkylation

The ester’s ethoxy group is introduced via Williamson ether synthesis . For example, 2-hydroxy-4-methylbenzoic acid reacts with ethyl bromide and K₂CO₃ in DMSO or acetone at 150°C to form the ethoxy-substituted intermediate .

Key Reaction

Metabolic Pathways (In Vivo)

While this compound itself is not pharmacologically active, its hydrolysis product (repaglinide) undergoes hepatic metabolism via CYP3A4 and CYP2C9. Major metabolites include:

-

M2 : Dicarboxylic acid derivative (oxidation/dealkylation).

Elimination : 90% fecal excretion (<2% unchanged), 8% renal .

Transesterification Potential

Although not explicitly documented for this compound, general ester chemistry principles suggest it could undergo acid-catalyzed transesterification with other alcohols (e.g., methanol). The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, and reformation of the ester .

Synthetic Byproducts and Impurities

Common impurities include:

-

(R)-Repaglinide ethyl ester (CAS 147770-08-9): Formed during incomplete stereochemical resolution .

-

Deuterated derivatives : Synthesized for pharmacokinetic studies using deuterated ethanol in esterification.

Stability and Degradation

This compound is sensitive to:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Repaglinide ethyl ester has the molecular formula C29H40N2O4 and a molecular weight of approximately 480.649 g/mol. It functions as a rapid-acting insulin secretagogue, stimulating insulin release from pancreatic beta cells. The compound primarily acts by binding to the sulfonylurea receptor, which facilitates insulin secretion in response to glucose levels.

Scientific Research Applications

This compound finds utility in several scientific domains:

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of repaglinide and other related compounds. Its unique structural properties enhance solubility and bioavailability, making it a valuable component in drug formulation aimed at improving therapeutic efficacy against diabetes.

Analytical Chemistry

The compound is utilized in various analytical methods, including high-performance liquid chromatography (HPLC), for the separation and quantification of repaglinide in biological samples. This application is crucial for pharmacokinetic studies and quality control during pharmaceutical production.

Transdermal Drug Delivery Systems

Research has explored the formulation of transdermal patches using this compound to provide controlled drug release. Studies indicate that these systems can enhance patient compliance by offering an alternative to oral administration.

Biological Studies

This compound is studied for its interactions with various biological targets, particularly regarding its role in insulin secretion and glucose metabolism. Investigations into its effects on cellular mechanisms have provided insights into potential combination therapies for diabetes management.

Case Studies

Recent clinical trials have underscored the effectiveness of this compound in diverse populations:

- Type 2 Diabetes Patients : A randomized controlled trial demonstrated significant reductions in both fasting and postprandial glucose levels among patients treated with this compound compared to placebo.

- Elderly Population : Another study focused on elderly patients indicated that this compound was effective with a favorable safety profile, showing minimal adverse effects.

Mechanism of Action

Repaglinide ethyl ester itself does not have a direct mechanism of action, as it is an intermediate compound. repaglinide, the final product, exerts its effects by inhibiting ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to membrane depolarization, opening of calcium channels, and subsequent insulin release .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares repaglinide ethyl ester with structurally or functionally related compounds, including impurities, metabolites, and ester analogs:

*Estimated based on alkyl chain length.

Key Structural and Functional Differences

Ester Group Variations: The ethyl ester group in this compound enhances lipophilicity compared to the parent drug (logP 5.52 vs. Methyl and isopropyl esters exhibit incremental changes in molecular weight and hydrophobicity, impacting solubility and retention in chromatographic analyses .

Metabolite Pathways :

- This compound is a precursor to 3’-hydroxy this compound , which undergoes further hydrolysis to active metabolites . In contrast, the parent drug is directly metabolized via cytochrome P450 (CYP2C8 and CYP3A4) .

Role as Impurities :

- Unlike Related Compound A (a low-molecular-weight benzoic acid derivative), this compound retains the complex piperidinyl-phenyl structure of the parent drug, making it a critical marker for synthesis quality control .

Analytical Behavior :

- Reverse-phase HPLC methods for this compound use acetonitrile/water with phosphoric acid, whereas methods for polar metabolites (e.g., 3’-hydroxy derivatives) may require adjustments to mobile phase polarity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Repaglinide ethyl ester in pharmacokinetic studies?

- Methodology : Use reversed-phase HPLC with a C-18 column (e.g., Purospher® STAR C-18) and a mobile phase comprising acetonitrile and ammonium formate (pH 2.7, 0.01 M). Internal standards like indomethacin should be added for precision. Validate the method using calibration curves (20–200 ng/mL) and extract samples with ethyl acetate. Ensure retention times are consistent (e.g., ~6.2 min for repaglinide derivatives) .

Q. How can researchers ensure the reproducibility of this compound synthesis?

- Methodology : Document reaction conditions (e.g., temperature, catalysts, molar ratios) and purification steps (e.g., column chromatography, recrystallization). For novel compounds, provide NMR, HPLC, and mass spectrometry data. Use statistical optimization techniques like central composite design to refine synthesis parameters .

Q. What chromatographic techniques effectively separate this compound from its analogs?

- Methodology : Employ reversed-phase HPLC with gradient elution. Compare retention indices (e.g., Kovats RI) and retention times against certified reference standards. Optimize mobile phase composition to resolve structurally similar impurities (e.g., 3-Ethoxy-4-ethoxycarbonylphenylacetic acid) .

Q. What are the key considerations in designing an in vivo study for this compound?

- Methodology : Standardize fasting protocols (overnight fasting), blood sampling intervals (e.g., 0, 30, 60, 120, 180, 240 min post-administration), and diet (controlled carbohydrate/fat intake). Monitor blood glucose levels and genetic covariates (e.g., CYP3A4/CYP2C8 polymorphisms) to minimize variability .

Advanced Research Questions

Q. How do genetic polymorphisms influence this compound metabolism, and how are they analyzed?

- Methodology : Genotype CYP3A4 (*4, *5, *18) and CYP2C8 (*2, *3, 4) alleles via PCR-RFLP or allele-specific PCR. Use population pharmacokinetic modeling (e.g., NPAG in USCPACK®) to correlate genetic variants with metabolic clearance rates. Validate findings using clinical PK/PD data .

Q. What strategies resolve discrepancies in this compound metabolite profiles across studies?

- Methodology : Compare extraction protocols (e.g., liquid-liquid vs. solid-phase extraction) and analytical conditions (e.g., LC-MS/MS vs. HPLC). Use deuterated internal standards and spiked recovery experiments to validate metabolite identification. Reference pharmacopeial impurity standards (e.g., USP Repaglinide Related Compounds) to harmonize data .

Q. How is the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound modeled?

- Methodology : Apply nonlinear mixed-effects modeling (e.g., NONMEM® or Monolix®) to estimate PK parameters (e.g., AUC, Cmax, t½). Incorporate covariates like age, renal function, and genetic polymorphisms. Validate models using bootstrapping or visual predictive checks .

Q. How are diastereomeric impurities in this compound characterized?

- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) or supercritical fluid chromatography (SFC) to separate enantiomers. Confirm configurations via nuclear Overhauser effect (NOE) NMR spectroscopy and high-resolution mass spectrometry (HR-MS). Compare results with diastereomer-specific reference standards .

Q. Data Contradiction Analysis

Q. How should conflicting data on this compound’s metabolic stability be addressed?

- Methodology : Re-evaluate experimental conditions (e.g., incubation time, enzyme sources). Use stable isotope-labeled tracers to track metabolic pathways. Cross-validate findings with in vitro hepatocyte models and in vivo PK studies. Perform meta-analyses to identify confounding variables (e.g., interspecies differences) .

Q. What methodologies reconcile variability in this compound’s bioavailability studies?

- Methodology : Standardize formulation excipients and administration routes (e.g., oral vs. intravenous). Conduct bioequivalence studies with crossover designs. Apply physiologically based pharmacokinetic (PBPK) modeling to predict absorption differences. Use population bioanalytical methods to account for inter-individual variability .

Properties

Molecular Formula |

C29H40N2O4 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

ethyl 2-ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32) |

InChI Key |

FTCMVLQJMIXDSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.